molecular formula C7H6BF4K B1443902 Potassium trifluoro[(2-fluorophenyl)methyl]boranuide CAS No. 1246073-48-2

Potassium trifluoro[(2-fluorophenyl)methyl]boranuide

Cat. No.: B1443902
CAS No.: 1246073-48-2
M. Wt: 216.03 g/mol
InChI Key: WYAGZKPWECSVJM-UHFFFAOYSA-N
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Description

Potassium trifluoro[(2-fluorophenyl)methyl]boranuide is a specialized organoboron compound known for its stability and reactivity. This compound is part of the broader class of potassium organotrifluoroborates, which have gained significant attention in various chemical applications due to their unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[(2-fluorophenyl)methyl]boranuide typically involves the reaction of 2-fluorobenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(2-fluorophenyl)methyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the boron functionality .

Major Products Formed

The major products formed from these reactions include various boronic acids, borane derivatives, and coupled organic compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which potassium trifluoro[(2-fluorophenyl)methyl]boranuide exerts its effects involves the formation of reactive intermediates during chemical reactions. In Suzuki-Miyaura cross-coupling, for example, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[(2-fluorophenyl)methyl]boranuide is unique due to the presence of both fluorine and boron atoms, which confer enhanced stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in applications requiring robust and versatile reagents .

Properties

IUPAC Name

potassium;trifluoro-[(2-fluorophenyl)methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4.K/c9-7-4-2-1-3-6(7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAGZKPWECSVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CC=C1F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Reactant of Route 2
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
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Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
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Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Reactant of Route 5
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Reactant of Route 6
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide

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